molecular formula C21H26O6 B1198148 Scaphopetalone

Scaphopetalone

Cat. No.: B1198148
M. Wt: 374.4 g/mol
InChI Key: PDWZFAROGANMAJ-IUSZMWJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scaphopetalone is a lignan isolated from the stem bark of Scaphopetalum thonneri, a plant species native to Central Africa. It was first identified in 2005 through spectroscopic analysis, alongside a ferulic acid ester derivative (scaphopetalumate) and other known compounds such as coumarins (scopoletin, scopolin) and oleanolic acid . This compound’s isolation marked a significant contribution to natural product chemistry, as it expanded the known diversity of lignans in the Scaphopetalum genus.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

4-[(1R,2S,3S)-2,3-bis(hydroxymethyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-methoxyphenol

InChI

InChI=1S/C21H26O6/c1-25-18-7-12(4-5-17(18)24)21-15-9-20(27-3)19(26-2)8-13(15)6-14(10-22)16(21)11-23/h4-5,7-9,14,16,21-24H,6,10-11H2,1-3H3/t14-,16-,21-/m1/s1

InChI Key

PDWZFAROGANMAJ-IUSZMWJPSA-N

SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC

Isomeric SMILES

COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC

Synonyms

9,4'.9'-trihydroxy-4,5,3'-trimethoxyaryltetralinlignan
scaphopetalone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Scaphopetalone belongs to the lignan family, which includes compounds with diverse biological activities. Below, we compare this compound with structurally and functionally analogous compounds, emphasizing molecular features, sources, and bioactivity.

Structural Analogues

2.1.1 Podophyllotoxin
  • Structure : A cyclolignan with a fused tetracyclic ring system.
  • Source : Podophyllum peltatum (Mayapple).
  • Bioactivity : Antimitotic agent; inhibits microtubule assembly.
  • Comparison : Unlike this compound’s simpler dibenzylbutane framework, podophyllotoxin’s complex cyclic structure enhances its interaction with cellular targets, making it clinically relevant (e.g., in etoposide chemotherapy). This compound’s open-chain lignan structure may limit its direct therapeutic application but offers versatility for synthetic modification .
2.1.2 Pinoresinol
  • Structure : A furofuran lignan with two tetrahydrofuran rings.
  • Source : Forsythia suspensa (traditional Chinese medicine).
  • Bioactivity : Anti-inflammatory, neuroprotective.
  • Comparison: Both this compound and pinoresinol lack the cyclized rings seen in podophyllotoxin. However, pinoresinol’s furofuran moiety enhances metabolic stability compared to this compound’s linear structure, which may degrade more rapidly in vivo .

Functional Analogues

2.2.1 Oleanolic Acid
  • Structure : Pentacyclic triterpene.
  • Source : Co-isolated with this compound in Scaphopetalum thonneri .
  • Bioactivity : Hepatoprotective, anti-diabetic.
  • Comparison: While oleanolic acid and this compound share a plant source, their structural divergence leads to distinct mechanisms. Oleanolic acid modulates nuclear receptors (e.g., PPAR-γ), whereas this compound’s bioactivity remains understudied, though lignans typically act via antioxidant pathways .
2.2.2 Coumarins (Scopoletin and Scopolin)
  • Structure : Benzopyrone derivatives.
  • Source : Co-occur with this compound in Scaphopetalum thonneri .
  • Bioactivity : Anticoagulant, antifungal.
  • Comparison: Coumarins and lignans derive from phenylpropanoid metabolism but diverge in function.

Table 1: Comparative Analysis of this compound and Analogues

Compound Class Key Structural Features Source Bioactivity
This compound Lignan 2,3-Dibenzylbutane skeleton Scaphopetalum thonneri Antioxidant (hypothesized)
Podophyllotoxin Cyclolignan Tetracyclic ring system Podophyllum peltatum Antimitotic, anticancer
Pinoresinol Furofuran lignan Two tetrahydrofuran rings Forsythia suspensa Anti-inflammatory
Oleanolic Acid Triterpene Pentacyclic oleanane skeleton Scaphopetalum thonneri Hepatoprotective
Scopoletin Coumarin 7-Hydroxy-6-methoxycoumarin Scaphopetalum thonneri Antifungal, phytoalexin

Research Findings and Gaps

  • Spectroscopic Data : this compound was characterized using NMR and MS, but its absolute configuration remains unresolved, unlike podophyllotoxin, which has a well-defined stereochemistry .
  • Bioactivity Studies: While podophyllotoxin and oleanolic acid have validated clinical uses, this compound’s biological roles are inferred from lignan class properties. No in vivo toxicity or efficacy studies have been published .
  • Synthetic Potential: this compound’s simple structure offers a scaffold for semi-synthetic derivatives, analogous to etoposide (a podophyllotoxin derivative).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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